methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 944787-35-3
VCID: VC4592959
InChI: InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
SMILES: COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.229

methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

CAS No.: 944787-35-3

Cat. No.: VC4592959

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.229

* For research use only. Not for human or veterinary use.

methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate - 944787-35-3

Specification

CAS No. 944787-35-3
Molecular Formula C12H11FN2O3
Molecular Weight 250.229
IUPAC Name methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Standard InChI InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
Standard InChI Key SKBDAUNAQBARLR-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s IUPAC name, methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate, reflects its core structure: a pyrazole ring (1H-pyrazol-3-yl) substituted with a 4-fluorophenyl group at position 1, a hydroxyl group at position 5, and an acetoxy methyl group at position 3 . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O₃
Molecular Weight250.23 g/mol
SMILESCOC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
InChIKeySKBDAUNAQBARLR-UHFFFAOYSA-N
CAS Registry Number944787-35-3

Spectroscopic and Crystallographic Data

Although crystallographic data for this specific compound are unavailable, related pyrazole derivatives exhibit planar configurations with dihedral angles between aromatic rings influencing packing efficiency . For example, in the structurally analogous compound (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, the pyrazole and phenyl rings form a dihedral angle of 38.3°, optimizing π-π stacking interactions . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate would likely show characteristic peaks for the ester carbonyl (~1700 cm⁻¹), hydroxyl (~3200 cm⁻¹), and aromatic C-F bonds (~1220 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents . For methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a plausible route includes:

  • Formation of the Pyrazole Core: Reaction of 4-fluorophenylhydrazine with a β-ketoester, such as methyl acetoacetate, under acidic conditions to form the 5-hydroxypyrazole intermediate .

  • Esterification: Subsequent acetylation of the hydroxyl group or direct incorporation of the methyl acetate moiety via alkylation .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield
Cyclocondensation4-Fluorophenylhydrazine, β-ketoester, HCl/EtOH, reflux65–75%
EsterificationAcetic anhydride, DMAP, CH₂Cl₂80–85%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity, as reported by suppliers . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm structural integrity, with ESI-MS showing a molecular ion peak at m/z 251.08 [M+H]⁺ .

Physicochemical Properties

Predicted Physicochemical Parameters

Computational models predict a collision cross-section (CCS) of 155.2 Ų for the [M+H]⁺ adduct, indicating a compact molecular geometry . The octanol-water partition coefficient (LogP) is estimated at 1.8, reflecting moderate lipophilicity suitable for blood-brain barrier penetration .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP1.8XLogP3
Topological Polar SA66.8 ŲPubChem
H-Bond Donors1PubChem
H-Bond Acceptors5PubChem

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold is a candidate for kinase inhibitors or antimicrobial agents. Its fluorophenyl group aligns with trends in FDA-approved drugs, where fluorine substitution improves metabolic stability .

Material Science

Pyrazole derivatives serve as ligands in coordination polymers. The hydroxyl and ester groups in this compound could facilitate metal-ion binding, enabling applications in catalysis or sensors .

Comparison with Structural Analogues

Table 4: Analogues and Key Differences

CompoundSubstituentsBioactivity
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate3-Cl vs. 4-FHigher logP (2.1)
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-olCF₃ vs. COOCH₃Antifungal activity

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